2-(2-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a structurally complex molecule featuring a thiazolidinone core substituted with a 1,2,4-oxadiazole ring and halogenated aromatic groups. The (2Z)-configuration of the thiazolidinone imine group may influence stereochemical interactions with biological targets.
Properties
Molecular Formula |
C20H14ClFN4O3S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H14ClFN4O3S/c1-11-17(19-25-18(26-29-19)12-6-8-13(22)9-7-12)30-20(23-11)24-16(27)10-28-15-5-3-2-4-14(15)21/h2-9H,10H2,1H3,(H,23,24,27) |
InChI Key |
JIMUQEXHRUWLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid heterocyclic system (thiazolidinone + oxadiazole) and dual halogenation. Below is a comparative analysis with key analogues:
Key Observations
Dual halogenation (Cl + F) could synergistically modulate electronic effects, as seen in Fipronil derivatives ().
Heterocyclic Core: The 1,2,4-oxadiazole moiety is electron-deficient, contrasting with triazoles in and , which may alter binding affinity in enzymatic pockets.
Biological Potential: Anti-exudative acetamides () suggest the target compound’s possible utility in inflammation, though its oxadiazole-thiazolidinone hybrid may confer unique mechanistic pathways. Pyrazole-based chloroacetamides () demonstrate insecticidal activity, implying that the target’s chloro-substituted phenoxy group could be leveraged in agrochemical design.
Biological Activity
The compound 2-(2-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide (CAS Number: 1144488-51-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising several functional groups, including:
- Chlorophenoxy group : Imparts lipophilicity and may enhance membrane permeability.
- Oxadiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Thiazole moiety : Associated with various pharmacological effects including antitumor activity.
Structural Formula
Antitumor Activity
Research has indicated that compounds containing thiazole and oxadiazole rings exhibit significant antitumor properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic activity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related thiazole compounds, the IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 1.61 ± 1.92 |
| Compound B | A-431 (skin cancer) | 1.98 ± 1.22 |
These findings suggest that modifications to the thiazole structure can enhance anticancer activity .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. The oxadiazole component has been linked to significant antibacterial and antifungal properties. For example, derivatives of oxadiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
A comparative study revealed that certain thiazole derivatives exhibited antimicrobial activity comparable to standard antibiotics:
| Compound | Microbial Strain | Activity Level |
|---|---|---|
| Compound C | Staphylococcus aureus | Moderate |
| Compound D | Escherichia coli | High |
Such results indicate that the incorporation of specific substituents can enhance the antimicrobial profile of thiazole-based compounds .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through activation of caspases.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, it effectively halts tumor growth.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives based on the core structure of 2-(2-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide. These derivatives are being evaluated for enhanced biological activities.
Notable Research Outcomes
A significant finding from ongoing research includes the identification of structural modifications that improve both anticancer and antimicrobial efficacy:
- Methyl substitutions on the phenyl ring increased cytotoxicity against selected cancer cell lines.
- Fluorine substitutions were found to enhance antimicrobial activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
